Product packaging for Nakorone(Cat. No.:)

Nakorone

Cat. No.: B1261877
M. Wt: 280.4 g/mol
InChI Key: GJHHOLCPYDZIHD-DOXOUGHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakorone is a marine-derived natural product that was first synthesized in a biomimetic total synthesis study . As a natural product, it is of significant interest in organic chemistry and pharmaceutical research for its unique structural properties and potential as a lead compound for the development of new therapeutic agents. Researchers are exploring this compound to study its biological activity and to develop efficient synthetic routes for its production. This compound is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O3 B1261877 Nakorone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

IUPAC Name

(3S,5aS,7aS,10bS)-3-hydroxy-4,4,7a,10b-tetramethyl-2,3,5a,6,7,9,10,10a-octahydro-1H-indeno[5,4-b]oxepin-8-one

InChI

InChI=1S/C17H28O3/c1-15(2)12(18)7-9-17(4)11-5-6-13(19)16(11,3)10-8-14(17)20-15/h11-12,14,18H,5-10H2,1-4H3/t11?,12-,14-,16-,17-/m0/s1

InChI Key

GJHHOLCPYDZIHD-DOXOUGHASA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C(O[C@H]1CC[C@]3(C2CCC3=O)C)(C)C)O

Canonical SMILES

CC1(C(CCC2(C3CCC(=O)C3(CCC2O1)C)C)O)C

Synonyms

nakorone

Origin of Product

United States

Biosynthetic Investigations of Nakorone

Hypothesized Biosynthetic Pathways

The proposed biosynthetic pathways for Nakorone, along with related compounds like Durgamone and Abudinol B, are rooted in the concept of cascade cyclizations of polyepoxide precursors. These pathways represent a significant area of research in natural product chemistry, aiming to mimic nature's efficiency in constructing complex molecular scaffolds from relatively simple starting materials.

Role of Polyepoxide Precursors (e.g., Squalene (B77637) Tetraepoxide Analogs)

This compound, Durgamone, and Abudinol B are a family of oxygenated triterpenoid (B12794562) marine natural products isolated from Red Sea sponges, specifically Ptilocaulis spiculifer acs.orgthieme-connect.com. Their biosynthesis is proposed to originate from polyepoxide precursors, particularly squalene tetraepoxide analogs acs.orgacs.orgnih.gov. This hypothesis is consistent with proposals for other polyether ionophores and ladder polyethers, suggesting that oxasqualenoids, such as this compound, can be efficiently derived from such precursors nih.gov. The initial epoxidation of a polyene precursor, like squalene, to a polyepoxide is a critical first step, setting the stage for subsequent cyclization events nih.gov.

Tandem Polycyclization Cascades in Proposed Biogenesis (e.g., Epoxide-Opening, Polyene Cyclization)

The formation of this compound's unique, highly condensed oxepane-cycloalkane skeleton is postulated to occur via tandem polycyclization cascades acs.org. These cascades combine features of both polyepoxide cyclization and biomimetic polyene cyclization acs.orgacs.org. Specifically, the proposed biosynthetic route for abudinols (and by extension, their degradation products like this compound and Durgamone) involves tandem oxa- and carbacyclizations of adjacent epoxides and alkenes within a squalene tetraepoxide intermediate acs.org. This process leads to the sequential formation of multiple fused rings, rapidly generating the structural complexity observed in these natural products acs.orgnih.gov. The viability of these individual cyclization processes for Durgamone and this compound has been tested through diepoxide cyclizations terminated by carbon nucleophiles in biomimetic synthetic studies acs.org.

Mechanistic Considerations in Biosynthetic Cascade Reactions (e.g., Endo-Selective vs. Exo-Selective Epoxide Openings)

A crucial aspect of these polycyclization cascades is the precise control over the regioselectivity of epoxide-opening reactions. In intramolecular epoxide openings, the exo mode of cyclization is typically kinetically favored according to Baldwin's rules nih.gov. However, the biosynthesis of fused cyclic ethers, as seen in many polycyclic polyethers, often requires endo-selective epoxide openings nih.govnih.gov. Achieving endo-selective cyclization has been an active area of research in synthetic chemistry due to this inherent preference for smaller rings in epoxide-opening reactions nih.govnih.gov. The biomimetic synthesis of ent-Nakorone, ent-Durgamone, and ent-Abudinol B successfully combined features of tandem polyepoxide cyclization with biomimetic polyene cyclization, highlighting the importance of controlling these selective epoxide openings acs.org. The ability to direct the cyclization towards the desired endo pathway, potentially through the influence of directing groups or specific enzymatic environments, is fundamental to the formation of this compound's characteristic ring system nih.govnih.gov.

Enzymatic Contributions to this compound Biosynthesis

While the precise enzymes directly responsible for this compound's biosynthesis are not fully elucidated in the provided literature, the general principles of enzymatic catalysis in polyether biosynthesis offer strong indications of the types of enzymatic machinery likely involved.

Postulated Enzyme Families (e.g., Epoxide Hydrolase Enzymes)

In the broader context of polycyclic polyether biosynthesis, the identification and isolation of enzyme families such as epoxide hydrolases are considered crucial mit.edu. Epoxide hydrolases (EHs) are enzymes that metabolize compounds containing an epoxide residue, converting them into less toxic dihydrodiol products through hydrolysis ontosight.aiwikipedia.org. While their primary role is often associated with detoxification, specific isoforms like microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) play diverse roles in metabolism ontosight.aiwikipedia.org. In the context of natural product biosynthesis, enzymes with epoxide hydrolase activity could potentially be involved in modifying or facilitating the opening of epoxide rings in a controlled and stereospecific manner, contributing to the formation of the polycyclic scaffold of compounds like this compound scispace.com.

Mechanistic Role of Biocatalysis in Directing Cyclization Pathways

Biocatalysis plays a fundamental role in directing the highly selective and stereospecific cyclization pathways observed in natural product biosynthesis, a level of control often challenging to replicate in laboratory settings mit.edu. Enzymes can precisely orient substrates, stabilize transition states, and activate specific functional groups to promote otherwise disfavored reactions, such as endo-selective epoxide openings nih.govnih.gov. For instance, the proposed biosynthetic pathways for polycyclic polyethers involve dramatic epoxide-opening cascades as key steps, implying highly evolved enzymatic machinery to orchestrate these complex transformations core.ac.uk. The ability of enzymes to control regioselectivity and stereoselectivity, ensuring the correct ring size and stereochemistry at each cyclization step, is paramount for the efficient and specific production of compounds like this compound in nature mit.edu.

Academic Significance and Future Research Directions

Contributions to Polyether Natural Product Synthesis

While Nakorone is structurally classified as an oxygenated triterpenoid (B12794562), its synthesis involves the formation of ether linkages through polycyclization cascades. This strategic approach offers valuable insights that can be extrapolated to the synthesis of more complex polyether natural products, such as the ladder-like polyethers. The methodologies developed for the controlled formation of this compound's oxepane-cycloalkane skeleton serve as a proof-of-concept for tackling the intricate polycyclic ether arrays found in a wide range of marine biotoxins. The challenges overcome in controlling the stereochemistry and regioselectivity of the cyclization reactions in the synthesis of this compound provide a foundational blueprint for future endeavors in the broader field of polyether synthesis.

Advancements in Complex Chemical Synthesis Design and Strategy

The total synthesis of ent-Nakorone, the enantiomer of the natural product, stands as a notable achievement in the field of complex molecule synthesis. A key strategic element in its synthesis was the application of a biomimetic tandem oxa- and carbacyclization of a specifically designed diepoxide precursor. This approach elegantly constructs the intricate tricyclic core of this compound in a highly efficient manner.

The synthesis of the precursor for this key cyclization is a multi-step process, as detailed in the following table:

StepReactant(s)Reagent(s)ProductPurpose
11-farnesyl p-tolyl sulfonen-BuLi, 1-bromo-4-trimethylsilyl-2-butyneTriene-yneConstruction of the carbon backbone
2Triene-yneShi's catalystDiepoxideStereoselective introduction of epoxide functionalities
3DiepoxidePd(OAc)₂, n-Bu₃SnH, AIBNEnyne diepoxideReductive desulfonylation to prepare for cyclization

This carefully orchestrated sequence highlights the strategic planning required to assemble a complex precursor poised for a cascade reaction. The successful execution of this synthesis provides a compelling case study in the design of convergent and efficient routes to complex natural products.

Development of Novel Biomimetic Reaction Methodologies

The synthesis of ent-Nakorone is particularly significant for its pioneering use of a biomimetic cyclization strategy. This approach is inspired by the proposed biosynthetic pathway of related natural products, the abudinols. The key transformation is a TMSOTf-promoted cyclization of an enyne diepoxide. This reaction proceeds through a cascade of events, initiated by the opening of the epoxides, followed by cyclization involving the propargylsilane nucleophile. This ultimately leads to the formation of a tricyclic allene (B1206475), which is then converted to ent-Nakorone through ozonolysis and desilylation.

This biomimetic cascade is a powerful demonstration of how emulating nature's synthetic strategies can lead to the development of highly efficient and elegant laboratory syntheses. The successful application of this methodology in the synthesis of this compound has paved the way for its potential use in the synthesis of other structurally related and complex terpenoid natural products.

Theoretical and Computational Studies on Reaction Mechanisms in Polycyclization

Currently, there is a lack of specific theoretical and computational studies published in the scientific literature that focus on the reaction mechanisms of the polycyclization cascade involved in the synthesis of this compound. Such studies would be invaluable for providing a deeper understanding of the factors that govern the stereoselectivity and regioselectivity of the TMSOTf-promoted cyclization of the enyne diepoxide precursor. Future computational work could elucidate the transition state geometries and reaction energy profiles, offering insights that could aid in the optimization of this and related polycyclization reactions.

Exploration of Structure-Activity Relationships in Oxygenated Triterpenoids

To date, there are no published studies on the biological activity or the structure-activity relationships (SAR) of this compound and its synthetic analogs. The total synthesis of ent-Nakorone and the potential to generate analogs through modifications of the synthetic route open the door for future investigations into its biological properties. As many marine-derived oxygenated triterpenoids exhibit interesting biological activities, the exploration of this compound's potential as a therapeutic lead remains a promising area for future research. Such studies would be crucial in establishing the academic and potentially practical significance of this unique marine natural product.

Q & A

Q. How should contradictory data be visualized in publications?

  • Comparative Tables : Highlight discrepancies (e.g., optical rotation values) side-by-side with literature data .
  • Annotated Spectra : Use arrows/callouts to mark anomalous peaks in NMR/IR plots.
  • Flowcharts : Map decision pathways for resolving contradictions (e.g., re-synthesis vs. data reanalysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nakorone
Reactant of Route 2
Nakorone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.